Sodium mandelate

Antimicrobial susceptibility Alkali metal mandelates Environmental microbiology

Many protocols fail when sodium mandelate is substituted with free mandelic acid or alternative salts due to solubility and potency loss. Sodium mandelate (CAS 114-21-6) provides: • >99% purity with full analytical characterization (HPLC, NMR, titration) • High aqueous solubility for rapid dissolution and formulation • Differentiated antibacterial activity with attenuated matrix-induced potency loss. Ideal for methenamine mandelate formulations, chiral synthesis, and analytical reference standards.

Molecular Formula C8H8NaO3
Molecular Weight 175.14 g/mol
CAS No. 114-21-6
Cat. No. B087138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium mandelate
CAS114-21-6
Molecular FormulaC8H8NaO3
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)O.[Na]
InChIInChI=1S/C8H8O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);
InChIKeyOFAQKOPEYPDLPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Mandelate CAS 114-21-6: Procurement Baseline and Class Identification for Urinary Antiseptic and Chiral Synthon Applications


Sodium mandelate (CAS 114-21-6; C8H7NaO3; MW 174.13) is the sodium salt of mandelic acid, an aromatic alpha-hydroxy acid [1]. Historically, it was identified as one of the few compounds that satisfied the three essential criteria for an effective oral urinary antiseptic: (1) non-toxicity upon oral administration, (2) excretion unchanged in the urine, and (3) bactericidal action in the urine [2]. Contemporary usage encompasses pharmaceutical intermediates, chiral auxiliary applications in asymmetric synthesis, and as an antibacterial agent, with commercial availability typically at ≥99% purity specifications . The compound exists as a white to almost white crystalline powder, freely soluble in water (10% aqueous solution yields a clear, colorless solution) , enabling ready formulation and reaction compatibility.

Why Sodium Mandelate Cannot Be Substituted with Free Mandelic Acid or Alternative Metal Salts Without Performance Penalty


Sodium mandelate is not a generic, interchangeable mandelate salt. Direct comparative studies demonstrate that the counterion critically modulates both physicochemical properties and biological activity. Free mandelic acid has limited aqueous solubility and requires neutralization for oral or aqueous formulation use . Among alkali metal salts, sodium mandelate exhibits differentiated antibacterial activity profiles that vary according to the metal cation, study environment, and compound concentration [1]. Furthermore, when compared to alternative urinary antiseptic salts such as methenamine hippurate, mandelate-based formulations confer distinct acidification contributions and dosing requirements [2]. Consequently, substituting sodium mandelate with the free acid, an alternative salt (e.g., potassium, calcium, or hippurate), or an entirely different antimicrobial agent will alter solubility, antibacterial potency, environmental response, and clinical pharmacokinetics, potentially invalidating established protocols or diminishing performance.

Sodium Mandelate Comparative Evidence: Quantitative Differentiation in Antimicrobial Potency, Environmental Robustness, and Physicochemical Performance


Superior Antibacterial Activity of Sodium Mandelate Over Free Mandelic Acid and Potassium Mandelate Against E. coli

In a 2022 comparative study evaluating the biological activity of mandelic acid (MA) and its alkali metal salts (Li, Na, K, Rb, Cs), sodium mandelate exhibited the most potent antibacterial activity against E. coli ATCC 25922. At a concentration of 5 mg/mL, sodium mandelate achieved a 10.98% viability of E. coli (i.e., 89.02% reduction), compared to 100% viability for potassium mandelate at the same concentration and 17.98% viability for free mandelic acid [1]. The study conclusively demonstrated that antibacterial activity was strictly dependent on the type of salt-forming metal, concentration, and environmental matrix [1].

Antimicrobial susceptibility Alkali metal mandelates Environmental microbiology

Differential Antibacterial Activity Modulation by Environmental Matrix: Sodium Mandelate vs. Free Mandelic Acid

The same 2022 study quantified how raw wastewaters (RW) and treated wastewaters (TW) alter the antimicrobial activity of mandelic acid and its salts compared to standard microbial medium (MM). For sodium mandelate at 5 mg/mL, E. coli viability increased from 10.98% (MM) to 24.12% (RW) and 21.43% (TW), representing a 2.2-fold and 2.0-fold reduction in activity, respectively [1]. In contrast, free mandelic acid exhibited a much larger loss of activity: viability increased from 17.98% (MM) to 49.78% (RW) and 52.98% (TW), representing a 2.8-fold and 2.9-fold reduction [1]. Thus, sodium mandelate retains greater antibacterial robustness in complex environmental matrices.

Environmental fate Wastewater treatment E. coli inhibition

Aqueous Solubility Advantage Over Calcium and Magnesium Mandelates

Sodium mandelate is freely soluble in water, forming a clear, colorless 10% aqueous solution at room temperature . This solubility profile contrasts sharply with the calcium and magnesium mandelate salts, which have significantly lower aqueous solubility and are employed only in specialized applications where limited solubility is advantageous . The high water solubility of sodium mandelate is critical for its use as a urinary antiseptic (enabling dissolution and renal excretion) and as a chiral auxiliary in aqueous or polar organic reaction systems .

Solubility Formulation science Chiral auxiliary

High Commercial Purity Specification for Reproducible Research and Synthesis

Sodium mandelate is commercially available from multiple reputable vendors at a minimum assay of 99% by non-aqueous titration , with premium grades exceeding 99.0% (T)(HPLC) and NMR-confirmed structure . This high purity specification ensures minimal batch-to-batch variability and reduces the presence of impurities that could interfere with sensitive biological assays, enzymatic reactions, or asymmetric syntheses. While potassium and other alkali metal mandelates are also available, the widespread commercial availability of sodium mandelate at >99% purity with full analytical documentation provides procurement reliability and experimental reproducibility.

Purity specification Analytical chemistry Pharmaceutical intermediates

Optimized Application Scenarios for Sodium Mandelate Derived from Quantitative Differentiation Evidence


Environmental Microbiology Studies Requiring Robust Antibacterial Performance in Complex Matrices

Based on the evidence that sodium mandelate retains greater antibacterial activity than free mandelic acid in raw and treated wastewater environments (2.2-fold vs. 2.8-fold reduction in activity) [1], researchers investigating the fate and efficacy of antimicrobial agents in environmental waters, wastewater treatment systems, or soil leachates should prioritize sodium mandelate over free mandelic acid. The compound's attenuated loss of activity in complex matrices ensures more reliable dose-response relationships and reduces the confounding effect of matrix-induced potency attenuation.

Pharmaceutical Development of Oral Urinary Antiseptics or Methenamine Mandelate Combination Products

Sodium mandelate's historical validation as a non-toxic, renally excreted, and bactericidal urinary antiseptic [1], combined with its high aqueous solubility and contribution to urine acidification [2], makes it the mandelate salt of choice for developing methenamine mandelate formulations (e.g., UTAC tablets at 500 mg methenamine mandelate) [2]. Its free solubility ensures rapid dissolution and bioavailability, while its acidifying action supports the pH-dependent release of formaldehyde from methenamine at the target urinary pH of 5.0-5.5 [2]. Alternative salts with lower solubility or different pharmacokinetic profiles would complicate formulation and reduce therapeutic reliability.

Asymmetric Synthesis and Chiral Resolution Requiring High-Purity, Water-Soluble Chiral Auxiliary

Sodium mandelate serves as a chiral building block and auxiliary in the synthesis of enantiomerically pure pharmaceuticals, including antibiotics and anti-inflammatory agents [1]. Its high commercial purity (≥99.0%) and verified structural identity via NMR and HPLC [2] are essential for ensuring stereochemical fidelity and minimizing side reactions. The compound's solubility in both water and polar organic solvents enables its use in a broad range of reaction conditions, from aqueous enzymatic resolutions to organic-phase diastereomeric salt formations. Compared to calcium or magnesium mandelates, which have limited solubility, sodium mandelate provides greater versatility in reaction design and workup procedures [3].

Analytical Method Development and Reference Standard Preparation for Mandelate Quantification

The availability of sodium mandelate at >99.0% purity with full analytical characterization (HPLC area%, non-aqueous titration, NMR confirmation) from tier-1 suppliers [1] makes it an ideal reference material for developing and validating analytical methods for mandelic acid and its salts in pharmaceutical formulations, biological fluids, or environmental samples. Its well-defined purity specification and physicochemical stability under recommended storage conditions (room temperature, cool and dry) [2] provide the traceability and reproducibility required for regulatory submissions and inter-laboratory comparability.

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